molecular formula C23H29F3N4O9 B2460556 Pomalidomide-PEG3-C2-NH2 TFA CAS No. 2414913-97-4

Pomalidomide-PEG3-C2-NH2 TFA

Katalognummer B2460556
CAS-Nummer: 2414913-97-4
Molekulargewicht: 562.499
InChI-Schlüssel: ZPYDGLGSAUHERM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pomalidomide-PEG3-C2-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a 3-unit PEG linker used in PROTAC technology .


Synthesis Analysis

Pomalidomide-PEG3-C2-NH2 TFA is a synthetic E3 ligase ligand-linker conjugate that includes a Pomalidomide-based cereblon ligand and a 3-unit PEG linker. It can be used for the synthesis of PROTACs .


Molecular Structure Analysis

The molecular weight of Pomalidomide-PEG3-C2-NH2 TFA is 562.49, and its molecular formula is C23H29F3N4O9 .


Chemical Reactions Analysis

Pomalidomide-PEG3-C2-NH2 TFA is a synthetic E3 ligase ligand-linker conjugate that includes a Pomalidomide-based cereblon ligand and a 3-unit PEG linker. It can be used for the synthesis of PROTACs .


Physical And Chemical Properties Analysis

The molecular weight of Pomalidomide-PEG3-C2-NH2 TFA is 562.49, and its molecular formula is C23H29F3N4O9 . Further physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results.

Wissenschaftliche Forschungsanwendungen

PROTAC Technology

Pomalidomide-PEG3-C2-NH2 (TFA) is used in PROTAC (Proteolysis-Targeting Chimeras) technology . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. This compound, with its E3 ligase ligand-linker, is a crucial component in the synthesis of PROTACs .

Targeted Protein Degradation

The compound is used for targeted protein degradation . By conjugating this compound to a protein of interest, researchers can specifically target that protein for degradation. This has potential applications in treating diseases where certain proteins are overexpressed or mutated .

Drug Discovery

Pomalidomide-PEG3-C2-NH2 (TFA) plays a significant role in drug discovery . Its use in PROTAC technology allows for the development of drugs that can degrade disease-causing proteins, opening up new avenues for therapeutic intervention .

Cancer Research

In cancer research , this compound is valuable . Many cancers are driven by the overexpression or mutation of specific proteins. Using this compound in the synthesis of PROTACs allows for the targeted degradation of these proteins, potentially leading to new cancer treatments .

Neurodegenerative Diseases

Pomalidomide-PEG3-C2-NH2 (TFA) could be used in the study of neurodegenerative diseases . Many of these diseases are characterized by the accumulation of misfolded proteins. Using this compound to create PROTACs that can degrade these proteins could lead to new treatments .

Immunology

In immunology , the compound could be used to degrade proteins that play a role in immune response. This could lead to new treatments for autoimmune diseases and other conditions where the immune system is overactive .

Wirkmechanismus

Target of Action

The primary target of Pomalidomide-PEG3-C2-NH2 (TFA) is Cereblon . Cereblon is a protein that serves as a substrate receptor for the CRL4 E3 ubiquitin ligase .

Mode of Action

Pomalidomide-PEG3-C2-NH2 (TFA) is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide-based Cereblon ligand and a 3-unit PEG linker . This compound is used in PROTAC (Proteolysis-Targeting Chimera) technology . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway affected by Pomalidomide-PEG3-C2-NH2 (TFA) is the ubiquitin-proteasome system . By recruiting an E3 ubiquitin ligase to the target protein, this compound facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome . The downstream effects of this process depend on the specific function of the target protein.

Pharmacokinetics

The compound is soluble in dmso, ethanol, and water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of Pomalidomide-PEG3-C2-NH2 (TFA)'s action depend on the specific target protein. By inducing the degradation of the target protein, this compound can alter cellular processes in which the target protein is involved .

Action Environment

The compound is stable at -20°c and should be stored under nitrogen, away from moisture These storage conditions suggest that the compound’s stability could be influenced by temperature and humidity

Safety and Hazards

Pomalidomide-PEG3-C2-NH2 TFA is for research use only .

Zukünftige Richtungen

Pomalidomide-PEG3-C2-NH2 TFA is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a 3-unit PEG linker used in PROTAC technology . The future directions of this compound could involve further exploration of its potential in PROTAC technology.

Eigenschaften

IUPAC Name

4-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O7.C2HF3O2/c22-6-8-30-10-12-32-13-11-31-9-7-23-15-3-1-2-14-18(15)21(29)25(20(14)28)16-4-5-17(26)24-19(16)27;3-2(4,5)1(6)7/h1-3,16,23H,4-13,22H2,(H,24,26,27);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYDGLGSAUHERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F3N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pomalidomide-PEG3-C2-NH2 (TFA)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.